molecular formula C12H14ClN3O B13919744 6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B13919744
M. Wt: 251.71 g/mol
InChI Key: OFKKAAUKEGTZIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a chlorine atom at position 6, a methyl group at position 4, and a tetrahydropyran (THP) ring at position 1. Its molecular formula is C₁₁H₁₂ClN₃O, with a molecular weight of 237.69 g/mol and a CAS number of 1353637-44-1 . The THP group acts as a protective moiety, enhancing solubility and stability under physiological conditions. This compound is of interest in medicinal chemistry, particularly in kinase inhibitor research, as suggested by its structural analogs in patent literature .

Properties

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

6-chloro-4-methyl-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C12H14ClN3O/c1-8-9-7-14-16(10(9)6-11(13)15-8)12-4-2-3-5-17-12/h6-7,12H,2-5H2,1H3

InChI Key

OFKKAAUKEGTZIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NN(C2=CC(=N1)Cl)C3CCCCO3

Origin of Product

United States

Preparation Methods

Preparation Methods of 6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

General Synthetic Strategy and Key Intermediates

The synthesis of pyrazolo[4,3-c]pyridine derivatives typically involves the construction of the fused pyrazole-pyridine ring system followed by selective introduction of substituents such as chlorine and methyl groups, and protection of nitrogen atoms with groups like tetrahydro-2H-pyran.

A common approach includes:

Specific Synthetic Routes

Cyclization and Core Formation

A typical starting material is 2-chloro-3-cyanopyridine, which undergoes cyclization with hydrazine to form the pyrazolo[4,3-c]pyridine core. This step is often followed by in situ diazotization and iodination at the 3-position to facilitate further functionalization.

Selective Chlorination

Chlorination at the 6-position can be achieved via treatment of the N-oxide derivative of the pyrazolo[4,3-c]pyridine intermediate with chlorinating agents. This step is critical to ensure regioselectivity and avoid over-chlorination or substitution at undesired positions.

Introduction of the Tetrahydro-2H-pyran Protecting Group

The nitrogen atom at position 1 is protected with a tetrahydro-2H-pyran group, typically through reaction with 3,4-dihydro-2H-pyran under acidic catalysis. This protecting group stabilizes the nitrogen and can be removed under mild acidic conditions if necessary.

Methylation at the 4-Position

Methylation at the 4-position can be introduced via selective electrophilic substitution or by employing Suzuki–Miyaura cross-coupling reactions using methylboronic acid derivatives under palladium catalysis. The choice of catalyst, ligand, base, and solvent significantly influences the yield and selectivity of this step.

Analysis of Preparation Methods

Suzuki–Miyaura Cross-Coupling for Arylation and Methylation

A highly efficient method for selective functionalization at the 4-position involves Suzuki–Miyaura cross-coupling reactions. In one study, 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine was coupled with arylboronic acids using palladium acetate as the catalyst and 1,1'-bis(diphenylphosphino)ferrocene (dppf) as the ligand, in the presence of cesium carbonate as base at 60 °C. This method yielded high chemoselectivity and moderate to good isolated yields (43–72%) for diarylated products.

Entry Catalyst Ligand Base Solvent Temp (°C) Yield (%) Notes
1 Pd(OAc)2 (5%) dppf Cs2CO3 (2 equiv.) THF 60 68 Phenylboronic acid coupling
2 Pd(OAc)2 (5%) dppf Cs2CO3 (2 equiv.) 1,4-Dioxane:Water (3:1) 60 No reaction Solvent effect observed
3 Pd(OAc)2 (15%) dppf Cs2CO3 (2 equiv.) THF 100 60 Sequential diarylation

This method allows a one-pot sequential arylation, which is time and cost-effective, and facilitates the introduction of methyl or other aryl groups at the 4-position after initial chlorination at the 6-position.

Protection and Deprotection Strategies

The tetrahydro-2H-pyran protecting group on the nitrogen is introduced to prevent unwanted side reactions during cross-coupling and chlorination steps. It is stable under the reaction conditions used for Suzuki coupling but can be removed under mild acidic conditions post-synthesis if required.

Alternative Multicomponent and Bicyclization Approaches

Other synthetic approaches involve multicomponent bicyclization strategies that allow the construction of multifunctionalized pyrazolo[3,4-b]pyridines, which can be adapted for pyrazolo[4,3-c]pyridine analogues. These methods provide access to diverse substitution patterns and fused ring systems but may require optimization for the specific substitution pattern of 6-chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Yield/Remarks
Pyrazolo[4,3-c]pyridine core formation Cyclization of 2-chloro-3-cyanopyridine with hydrazine Hydrazine hydrate, reflux conditions Moderate to high yields, foundational step
Chlorination at 6-position Electrophilic chlorination on N-oxide intermediate Chlorinating agents (e.g., POCl3 or NCS) High regioselectivity, critical for activity
Protection of N-1 nitrogen Protection with tetrahydro-2H-pyran 3,4-dihydro-2H-pyran, acid catalyst Stable under coupling conditions
Methylation at 4-position Suzuki–Miyaura cross-coupling Pd(OAc)2, dppf, methylboronic acid, Cs2CO3, THF Moderate to good yields (up to 68%)
Deprotection (optional) Acidic hydrolysis Mild acid (e.g., aqueous HCl) Restores free NH if needed

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyridine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core, with a chloro substituent at the 6-position, a methyl group at the 4-position, and a tetrahydro-2H-pyran-2-yl group attached to the nitrogen atom. The uniqueness of this compound lies in its specific combination of functional groups and structural arrangement, which may impart distinct chemical and biological properties.

Potential Applications

6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine has potential applications in several areas:

  • Pharmaceuticals The compound is interesting for research and potential applications in pharmaceuticals.
  • Synthetic organic chemistry This compound demonstrates versatility.

Further research is necessary to explore its full range of applications.

Biological Activities

Research indicates that compounds similar to 6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine exhibit significant biological activities. These may include interaction with biological targets, which are crucial for elucidating its potential therapeutic roles. Interaction studies typically involve understanding how the compound interacts with biological targets.

Structural Features of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
7-Chloro-1-(tetrahydro-2H-pyran)-1H-pyrazolo[4,3-c]pyridineChloro group at position 7Different substitution pattern compared to the target compound
5-Chloro-6-methyl-indazoleIndazole core instead of pyrazoloDifferent heterocyclic framework
3-Chloro-tetrahydropyran derivativesSimilar tetrahydropyran moietyLacks pyrazolo core

Mechanism of Action

The mechanism of action of 6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The THP group in the target compound improves hydrophilicity compared to aromatic substituents like 2,4-difluorophenoxy ().
  • Molecular Weight : Derivatives with bulkier groups (e.g., dione-containing compound in ) exceed 350 g/mol, which may impact bioavailability. The target compound’s moderate molecular weight (237.69 g/mol) aligns with Lipinski’s rules for drug-likeness.

Biological Activity

6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This compound includes a chloro substituent at the 6-position, a methyl group at the 4-position, and a tetrahydro-2H-pyran-2-yl group attached to the nitrogen atom. Its molecular formula is C12H14ClN3OC_{12}H_{14}ClN_3O with a molecular weight of approximately 251.71 g/mol .

Biological Properties

Research has indicated that compounds with similar structures to 6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species, suggesting potential for treating infections .
  • Anticancer Properties : Pyrazolo[4,3-c]pyridine derivatives have been studied for their ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds derived from this scaffold have demonstrated selective inhibition against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

The biological activity of 6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is thought to be mediated through its interaction with specific biological targets. Interaction studies typically involve:

  • Binding Affinity : Evaluating how well the compound binds to target proteins.
  • Inhibition Studies : Assessing the compound's ability to inhibit enzymatic activities associated with disease pathways.

Antimicrobial Activity

In a study examining the efficacy of various pyrazolo derivatives against resistant bacterial strains, compounds similar to 6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazolo[4,3-c]pyridine exhibited minimum inhibitory concentrations (MIC) ranging from 4–8 μg/mL against resistant Staphylococcus aureus strains .

Anticancer Activity

A series of pyrazolo[3,4-b]pyridines were synthesized and tested for their anticancer properties. Notably, one compound showed an IC50 value of 0.36 µM against CDK2, indicating strong potential for further development as an anticancer agent .

Comparative Analysis

The following table summarizes some related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
7-Chloro-1-(tetrahydro-2H-pyran) -1H-pyrazolo[4,3-c]pyridineChloro group at position 7Different substitution pattern compared to the target compound
5-Chloro-6-methyl-indazoleIndazole core instead of pyrazoloDifferent heterocyclic framework
3-Chloro-tetrahydropyran derivativesSimilar tetrahydropyran moietyLacks pyrazolo core

The uniqueness of 6-Chloro-4-methyl-1-(tetrahydro-2H-pyran) -1H-pyrazolo[4,3-c]pyridine lies in its specific combination of functional groups and structural arrangement, which may impart distinct chemical and biological properties not found in these similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.